molecular formula C34H35N3O2S2 B11965391 (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965391
M. Wt: 581.8 g/mol
InChI Key: KXSWGMLKEOMBNL-YQYKVWLJSA-N
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Description

(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a pyrazole ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the benzyloxyphenyl group. Key reagents include thioacetic acid, ethylhexylamine, and benzyl bromide. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can target the pyrazole ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, the compound’s potential as an anti-inflammatory and anticancer agent is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with unique electronic properties. Its structure allows for the tuning of its electronic characteristics, making it useful in the field of organic electronics.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C34H35N3O2S2

Molecular Weight

581.8 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H35N3O2S2/c1-3-5-12-25(4-2)22-36-33(38)31(41-34(36)40)21-28-23-37(29-15-10-7-11-16-29)35-32(28)27-17-19-30(20-18-27)39-24-26-13-8-6-9-14-26/h6-11,13-21,23,25H,3-5,12,22,24H2,1-2H3/b31-21-

InChI Key

KXSWGMLKEOMBNL-YQYKVWLJSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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